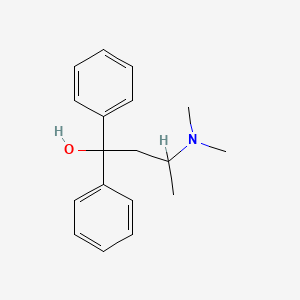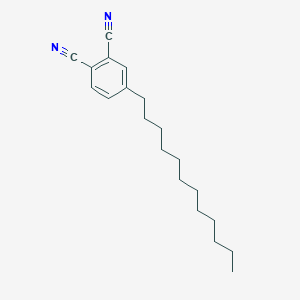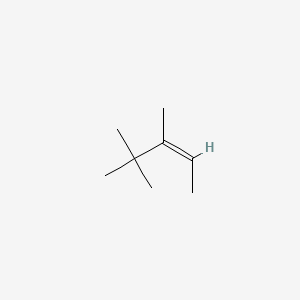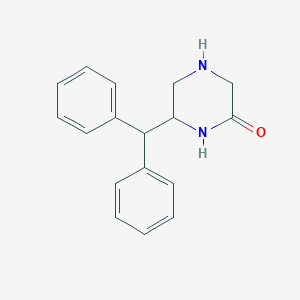![molecular formula C19H21N3O4 B13822647 N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
N-(3-[2-Furyl]acryloyl)-Ala-Phe amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FA-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid (formylated alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Addition of Phenylalanine: The next amino acid (phenylalanine) is coupled to the growing peptide chain.
Amidation: The final step involves the addition of an amide group to the C-terminus of the peptide.
Industrial Production Methods
Industrial production of FA-Ala-Phe-NH2 can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide synthesis reactions simultaneously, increasing efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
FA-Ala-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized phenylalanine derivatives, reduced formyl groups, and substituted amide derivatives.
Wissenschaftliche Forschungsanwendungen
FA-Ala-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: It serves as a substrate for enzyme assays and studies on peptide-protein interactions.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: It is used in the production of peptide-based materials and nanostructures for various industrial applications.
Wirkmechanismus
The mechanism of action of FA-Ala-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group and the amide group at the C-terminus play crucial roles in its binding affinity and specificity. The peptide can modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FA-Ala-Phe-OH: Similar to FA-Ala-Phe-NH2 but with a hydroxyl group instead of an amide group at the C-terminus.
FA-Ala-Phe-OMe: Contains a methoxy group at the C-terminus.
FA-Ala-Phe-NHMe: Contains a methylated amide group at the C-terminus.
Uniqueness
FA-Ala-Phe-NH2 is unique due to its specific combination of formylated alanine, phenylalanine, and an amide group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H21N3O4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+/t13-,16-/m0/s1 |
InChI-Schlüssel |
IALVRPKNGOHYGE-AULVFQMTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)


![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)

![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)

![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)

